molecular formula C12H8FNO2 B3222693 3-(2-Fluorophenyl)pyridine-4-carboxylic acid CAS No. 1214350-74-9

3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B3222693
CAS No.: 1214350-74-9
M. Wt: 217.20 g/mol
InChI Key: JYGPOUWCXOAGLH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a fluorophenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its application .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 2-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 4-(2-Fluorophenyl)pyridine-3-carboxylic acid

Comparison: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is unique due to the position of the fluorophenyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and binding properties. For instance, the 2-position fluorophenyl group may lead to different steric and electronic effects compared to the 4-position, influencing the compound’s overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

3-(2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGPOUWCXOAGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673413
Record name 3-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-74-9
Record name 3-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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